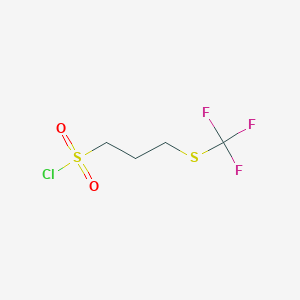

3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride

Description

3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H6ClF3O2S2. It is a sulfonyl chloride derivative that contains both trifluoromethyl and sulfanyl groups, making it a versatile reagent in organic synthesis and various industrial applications.

Properties

Molecular Formula |

C4H6ClF3O2S2 |

|---|---|

Molecular Weight |

242.7 g/mol |

IUPAC Name |

3-(trifluoromethylsulfanyl)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C4H6ClF3O2S2/c5-12(9,10)3-1-2-11-4(6,7)8/h1-3H2 |

InChI Key |

FFJPZNJSVMARCH-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(F)(F)F)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride typically involves the reaction of 3-Trifluoromethylsulfanyl-propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

CF3S-CH2CH2SO3H+SOCl2→CF3S-CH2CH2SO2Cl+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone under appropriate conditions.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfanyl compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfoxides and Sulfones: Formed by oxidation of the sulfanyl group.

Scientific Research Applications

3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is employed in the development of novel therapeutic agents, particularly those targeting enzymes and receptors.

Industry: It is used in the production of specialty chemicals, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of 3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide drugs and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

- 3-Trifluoromethyl-propane-1-sulfonyl chloride

- 3-Trifluoromethyl-benzene-1-sulfonyl chloride

- 3-Trifluoromethyl-ethane-1-sulfonyl chloride

Uniqueness

3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride is unique due to the presence of both trifluoromethyl and sulfanyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group provides additional reactivity, making it a versatile reagent in organic synthesis.

Biological Activity

3-Trifluoromethylsulfanyl-propane-1-sulfonyl chloride (TFMS-PSC) is an organosulfur compound with the molecular formula CHClFOS. This compound has garnered attention in biochemical research due to its unique electronic properties and reactivity, particularly as a sulfonylating agent. Its role in modifying biomolecules, such as proteins and enzymes, makes it a valuable tool in various biochemical studies.

TFMS-PSC features a trifluoromethylsulfanyl group attached to a propane backbone, which enhances its stability and reactivity. The sulfonyl chloride functionality allows it to form covalent bonds with nucleophiles, facilitating the study of enzyme mechanisms and protein interactions. The synthesis of TFMS-PSC typically involves reacting 3-Trifluoromethylsulfanyl-propanol with chlorosulfonic acid under controlled conditions to ensure selective formation of the sulfonyl chloride group.

The biological activity of TFMS-PSC is primarily attributed to its ability to interact with nucleophilic sites on biomolecules. This interaction can lead to:

- Modification of Proteins and Enzymes : TFMS-PSC can form covalent bonds with amino acids in proteins, altering their structure and function.

- Enzyme Mechanism Studies : By modifying specific residues within enzymes, researchers can gain insights into catalytic mechanisms and substrate specificity.

Applications in Research

TFMS-PSC has diverse applications across several fields, including:

- Pharmaceutical Development : Its ability to modify biomolecules makes it useful in drug design and development.

- Biochemical Pathway Elucidation : Understanding how TFMS-PSC interacts with various nucleophiles aids in mapping out biochemical pathways.

Comparative Analysis

The following table compares TFMS-PSC with structurally similar compounds that also exhibit biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Trifluoromethoxy-benzene-1-sulfonyl chloride | Benzene ring instead of propane backbone | Aromatic stability; different electronic properties |

| 3,3,3-Trifluoro-1-propanesulfonyl chloride | Lacks the methoxy group | Different reactivity due to absence of methoxy |

| 4-Trifluoromethyl-benzene-1-sulfonyl chloride | Contains a trifluoromethyl group | Variations in electronic properties due to structural differences |

Case Studies

Several studies have explored the biological activity of TFMS-PSC:

- Protein Interaction Studies : Research has demonstrated that TFMS-PSC effectively modifies cysteine residues in enzymes, leading to altered activity profiles. This modification has been instrumental in understanding enzyme regulation mechanisms.

- Pharmaceutical Applications : In drug discovery, TFMS-PSC has been utilized to create novel sulfonamide derivatives that exhibit enhanced pharmacological properties compared to traditional sulfonamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.